N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-10-12-19(13-11-16)27(25,26)23-14-6-5-8-18(23)15-21(24)22-20-9-4-3-7-17(20)2/h3-4,7,9-13,18H,5-6,8,14-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMVPGYKNUPMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that illuminate its role in various biological contexts.
Chemical Structure and Properties
This compound features a piperidine moiety linked to an acetamide group, with a tosyl group enhancing its reactivity. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in mood regulation and cognitive function.
Potential Mechanisms Include:
- Receptor Binding: The compound may bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition: It could inhibit certain enzymes involved in metabolic processes or neurotransmitter degradation.
Antibacterial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, research on related tosylpiperidine derivatives has shown effectiveness against various bacterial strains, suggesting that this class of compounds can serve as potential antibiotic agents .
Pharmacological Applications
This compound is being explored for its potential in drug development. Its structural characteristics make it a candidate for:
- Analgesics: Due to possible interactions with pain pathways.
- Antidepressants: By modulating neurotransmitter systems.
- Antimicrobial Agents: As indicated by preliminary antibacterial studies.
Research Findings and Case Studies
Several studies have reported on the synthesis and biological evaluation of compounds related to this compound:
| Study | Findings |
|---|---|
| Hussain et al. (2009) | Demonstrated the anti-carcinogenic properties of similar compounds, indicating potential for cancer treatment. |
| Padmavathi et al. (2009) | Reported significant antibacterial activity against multiple strains, highlighting the therapeutic potential of tosyl derivatives. |
| Bhandari et al. (2008) | Found anti-inflammatory effects in related chemical structures, suggesting broader pharmacological applications. |
Q & A
Q. Critical Parameters for Yield Optimization :
- Temperature Control : Excess heat during tosylation can lead to sulfonate byproducts.
- Catalyst Use : Coupling agents like EDC/HOBt improve amidation efficiency (yields >75%) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | References |
|---|---|---|---|
| Tosylation | p-TsCl, DCM, Et₃N, 0–5°C, 4h | 85–90 | |
| Acetamide Coupling | AcCl, DMF, 80°C, 12h | 70–75 | |
| Purification | Silica gel (Hexane:EtOAc 3:1) | >95 purity |
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from variations in assay systems, substituent effects, or purity. To address this:
Comparative SAR Studies : Synthesize analogs (e.g., replacing the o-tolyl group with chlorophenyl or methoxyphenyl) and test them in parallel using standardized assays (e.g., enzyme inhibition or receptor binding) .
Purity Validation : Use HPLC (>98% purity) and NMR to exclude impurities as confounding factors .
Mechanistic Profiling : Employ molecular docking or isothermal titration calorimetry (ITC) to compare binding affinities across studies .
Example :
reports moderate COX-2 inhibition (IC₅₀ = 12 µM), while notes no activity. This discrepancy could stem from differences in the chlorophenyl vs. o-tolyl substituent’s electronic effects. A systematic SAR study (Table 2) clarifies substituent contributions.
Q. Table 2: Substituent Impact on Bioactivity
| Substituent | Assay System | IC₅₀ (µM) | Reference |
|---|---|---|---|
| o-Tolyl | COX-2 Inhibition | 12.0 | |
| 4-Chlorophenyl | COX-2 Inhibition | >50 | |
| 4-Methoxyphenyl | 5-HT Receptor Binding | 8.2 |
Basic Question: What spectroscopic and computational methods are recommended for structural characterization?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Confirm piperidine ring conformation (δ 1.5–2.5 ppm for axial protons) and acetamide NH resonance (δ 8.2–8.5 ppm) .
- ¹³C NMR : Identify tosyl carbonyl (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) .
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ at m/z 429.14) and fragmentation patterns .
X-ray Crystallography : Resolve stereochemistry (e.g., piperidine chair conformation; see for analogous structures) .
Advanced Question: How can the stability of this compound be assessed under varying storage and experimental conditions?
Methodological Answer:
Forced Degradation Studies :
- Thermal Stress : Heat at 40–60°C for 48h; monitor decomposition via TLC or HPLC .
- Hydrolytic Stability : Incubate in pH 2 (HCl) and pH 9 (NaOH) buffers at 37°C; assess acetamide bond cleavage .
Light Sensitivity : Expose to UV (254 nm) for 24h; check for sulfonate group degradation .
Long-Term Storage : Store at 2–8°C in amber vials under nitrogen; periodic NMR validation every 6 months .
Q. Table 3: Stability Profile
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| 60°C, dry | Tosyl group cleavage | 72h | |
| pH 2, 37°C | Acetamide hydrolysis | 48h | |
| UV light (254 nm) | Aromatic ring oxidation | 24h |
Basic Question: What safety precautions are required when handling this compound?
Methodological Answer:
PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved P95 respirator if airborne dust is generated .
Ventilation : Conduct reactions in a fume hood; avoid dust formation during weighing .
First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, rinse with saline (20 min) and seek medical attention .
Advanced Question: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
ADME Prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
Docking Simulations : Map interactions with target proteins (e.g., COX-2 or 5-HT receptors) to prioritize substituents enhancing binding energy (e.g., fluorophenyl groups) .
Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4/2D6) to reduce hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
